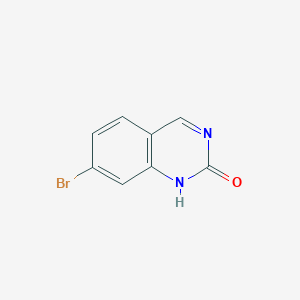
7-Bromoquinazolin-2(1H)-one
Overview
Description
7-Bromoquinazolin-2(1H)-one is a brominated quinazolinone derivative, a class of compounds that have garnered interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, structure, and applications, which can be extrapolated to understand this compound.
Synthesis Analysis
The synthesis of brominated quinazolinones and related compounds typically involves strategies such as palladium-catalyzed C-H activation, as seen in the synthesis of isoquinolin-1(2H)-ones using α-bromo ketones and benzamides . Another approach is the cyclization of brominated precursors, which can be inferred from the synthesis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . These methods highlight the importance of bromine as a functional group that can facilitate further chemical transformations.
Molecular Structure Analysis
The molecular structure of brominated quinazolinones is characterized by the presence of bromine, which can influence the crystal packing and intermolecular interactions within the compound. For instance, the crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, is stabilized by hydrogen bonds and π-stacking interactions . Similarly, 7-Bromoquinolin-8-ol exhibits intermolecular O-H...N hydrogen bonds, which cause the molecules to pack as dimers in the solid state .
Chemical Reactions Analysis
Brominated quinazolinones can undergo various chemical reactions due to the presence of the bromine atom, which acts as a good leaving group or can be involved in electrophilic aromatic substitution. For example, 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one undergoes thermal rearrangement to form quinazolin-2-aldehyde . This reactivity can be extrapolated to this compound, suggesting it may also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinazolinones are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound. The crystallographic data of a related compound provides insights into the unit cell parameters and space group, which can be used to predict the properties of this compound . Additionally, the photolabile nature of brominated hydroxyquinolines, as described for BHQ, suggests that this compound may also have applications in photochemistry due to its potential sensitivity to light .
Scientific Research Applications
Photophysical and Electrochemical Studies
7-Bromoquinazolin-2(1H)-one derivatives have been studied for their optical and electrochemical properties. These studies included UV-Vis absorption, fluorescence spectroscopy, and cyclic voltammetry measurements. The quantum yield and the effect of solvents were investigated, providing insights into their potential applications in fields like materials science and electrochemical sensors. (Kamble et al., 2017)
Anticancer Activity
Several derivatives of this compound have shown promising anticancer activities. Studies have demonstrated their effectiveness against various human cancer cell lines, suggesting their potential as novel anticancer agents. (Cui et al., 2017), (Mahdavi et al., 2015)
Pharmaceutical Development
This compound derivatives have been utilized in the synthesis of drugs like Halofuginone hydrobromide, which is effective against several species of Eimeria in poultry. This showcases the compound's role in pharmaceutical synthesis and drug development. (Zhang et al., 2017)
Photoremovable Protecting Groups
Derivatives like 8-Bromo-7-hydroxyquinoline have been explored as photoremovable protecting groups for physiological use, particularly in caged compounds for biological studies. This application is crucial in studying cell physiology and molecular biology. (Zhu et al., 2006)
Binding Interactions in Biology
Studies on the binding interactions between brominated derivatives of 2, 3-dihydroquinazolin-4(1H)-one with proteins like bovine serum albumin have been conducted. These interactions are significant in understanding the pharmacokinetics and pharmacodynamics of potential drugs. (Hemalatha & Madhumitha, 2016)
Safety and Hazards
properties
IUPAC Name |
7-bromo-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGFLUEASNJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672196 | |
| Record name | 7-Bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953039-65-1 | |
| Record name | 7-Bromoquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



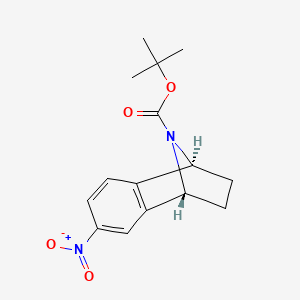
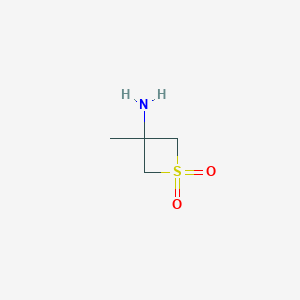
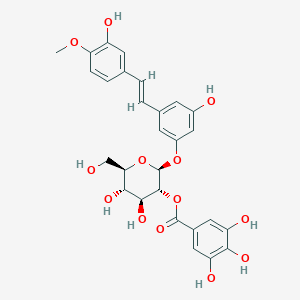

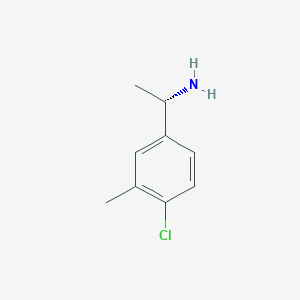
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)
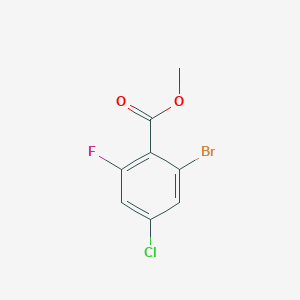
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)
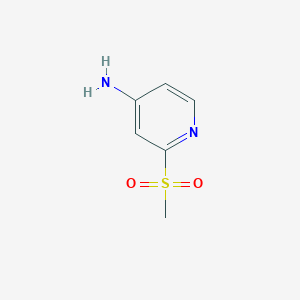
![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)](/img/structure/B3030697.png)

![9-Bromo-10-[3-(2-naphthalenyl)phenyl]-anthracene](/img/structure/B3030701.png)